7-Methylpteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures with two nitrogen atoms in each ring, making them significant in various biological and chemical processes. This compound is known for its presence in methanogenic bacteria, where it contributes to the characteristic blue fluorescence observed under fluorescence microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methylpteridine can be synthesized through various methods. One common approach involves the bromination of methyl pteridine, followed by reduction using hydriodic acid in glacial acetic acid . Another method includes the condensation of 6,7-dimethylpteridine with aliphatic amines under aqueous alkaline conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylpteridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions often involve hydriodic acid.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydriodic acid in glacial acetic acid is frequently used.
Substitution: Aliphatic amines and aqueous alkali are typical reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pteridines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methylpteridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methylpteridine involves its interaction with specific molecular targets and pathways. In methanogenic bacteria, it plays a role in the metabolic processes that lead to methane production. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various fluorescence-based applications .
Vergleich Mit ähnlichen Verbindungen
Pteridine: The parent compound of the pteridine family.
Dihydrobiopterin: A reduced form of pteridine involved in various biological processes.
Tetrahydrobiopterin: Another reduced form with significant biological roles.
Uniqueness: 7-Methylpteridine is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. Its role in methanogenic bacteria and its fluorescence characteristics set it apart from other pteridine derivatives .
Eigenschaften
CAS-Nummer |
936-40-3 |
---|---|
Molekularformel |
C7H6N4 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
7-methylpteridine |
InChI |
InChI=1S/C7H6N4/c1-5-2-9-6-3-8-4-10-7(6)11-5/h2-4H,1H3 |
InChI-Schlüssel |
KOCYTWBTXZOUFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=NC=NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.